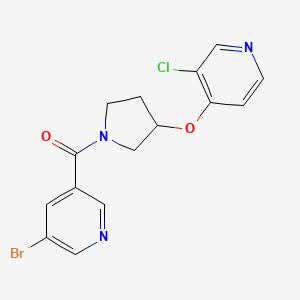

(5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Description

The compound (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone features a methanone core linking two heterocyclic moieties: a 5-bromo-substituted pyridin-3-yl group and a pyrrolidine ring bearing a 3-chloropyridin-4-yl ether substituent. This structure combines halogenated pyridine rings with a pyrrolidine scaffold, which may confer unique electronic, steric, and pharmacokinetic properties. The bromine and chlorine atoms likely enhance lipophilicity and influence binding interactions, making it a candidate for medicinal chemistry or materials science applications .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClN3O2/c16-11-5-10(6-19-7-11)15(21)20-4-2-12(9-20)22-14-1-3-18-8-13(14)17/h1,3,5-8,12H,2,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHMIMOSSIZUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the bromination of pyridin-3-yl derivatives, followed by nucleophilic substitution reactions with chloropyridin-4-yl compounds. The pyrrolidin-1-yl methanone moiety is then introduced through reactions involving pyrrolidine derivatives under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions to maximize yield and purity. Techniques like batch processing or continuous flow reactions may be employed. Furthermore, advanced purification methods, such as column chromatography or recrystallization, are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it may form pyridin-oxide derivatives under the influence of strong oxidizing agents.

Reduction: Reduction reactions can lead to the conversion of pyridine rings to piperidine rings using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromopyridin and chloropyridin moieties, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products:

Oxidation: Pyridin-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Variously substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structural components suggest that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

Potential Therapeutic Targets:

- Neurodegenerative Diseases: The compound may inhibit enzymes associated with conditions like Alzheimer's disease.

- Cancer Research: Its ability to modulate receptor activity could be beneficial in developing anti-cancer agents.

Case Study:

A study investigated the inhibitory effects of similar compounds on acetylcholinesterase, an enzyme linked to neurodegenerative disorders. Results indicated that modifications to the pyridine rings significantly enhanced binding affinity, suggesting that (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone may exhibit similar or improved efficacy .

Synthetic Chemistry

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic routes often include:

- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate amines.

- Introduction of the Chloropyridine Moiety: Nucleophilic substitution reactions are commonly used.

Synthetic Route Example:

- Pyrrolidine Synthesis: Reacting a suitable amine with an aldehyde.

- Chloropyridine Coupling: Utilizing nucleophilic substitution to introduce the chlorinated group.

This synthetic versatility allows researchers to modify the compound further to optimize its properties for specific applications.

Material Science

Due to its unique electronic properties, this compound may also find applications in material science, particularly in developing organic semiconductors or sensors.

Research Insights:

Recent studies have explored the use of similar pyridine derivatives in organic light-emitting diodes (OLEDs). The incorporation of halogenated pyridines has been shown to enhance charge transport properties, which could be applicable to this compound .

Mechanism of Action

The mechanism by which (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects is determined by its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The bromopyridin and chloropyridin moieties provide sites for interaction with these targets, while the pyrrolidin-1-yl methanone scaffold supports the overall binding conformation and stability.

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Effects : The bromine and chlorine atoms on the pyridine rings may stabilize negative charges, enhancing binding to electron-rich biological targets (e.g., kinases) .

- Pharmacokinetics : Halogenation increases logP values, suggesting improved membrane permeability but possible challenges in aqueous solubility .

Biological Activity

The compound (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHBrClNO

- Key Functional Groups : Pyridine rings, a pyrrolidine moiety, and a methanone group.

Synthetic Route

The synthesis typically involves multi-step reactions:

- Preparation of 3-chloropyridin-4-ol through chlorination and hydrolysis.

- Formation of 3-((3-chloropyridin-4-yl)oxy)pyrrolidine via reaction with pyrrolidine.

- Final coupling reaction with appropriate reagents to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of bromine and chlorine substituents enhances its binding affinity, potentially leading to the modulation of biological pathways involved in disease processes.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of similar pyridine derivatives. For instance, compounds with similar structures have shown effective inhibition against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.25 |

| Compound B | E. faecalis | 4 |

| Compound C | Streptococcus pneumoniae | 8 |

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the safety profile of the compound. For example, one study reported that cytotoxicity increased in a dose-dependent manner, with significant effects observed at concentrations above 256 µg/mL . This suggests that while the compound exhibits antibacterial properties, careful consideration must be given to its potential toxicity in therapeutic applications.

Case Study 1: Antibacterial Evaluation

In a study focusing on the optimization of novel derivatives containing pyridine structures, researchers synthesized several compounds and evaluated their antibacterial efficacy against common pathogens. One derivative exhibited an MIC of 0.25 µg/mL against S. aureus, indicating strong antibacterial potential .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and bacterial targets. These studies suggest that the unique electronic properties imparted by the bromine and chlorine substituents are crucial for enhancing binding affinity and specificity .

Q & A

Q. What are the recommended synthetic routes for (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

Core structure assembly : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine rings to the pyrrolidine scaffold. Evidence from similar pyridine derivatives highlights the use of bis(triphenylphosphine)palladium(II) dichloride under inert gas (argon) and microwave-assisted heating (140°C) to accelerate coupling .

Ether bond formation : React 3-chloropyridin-4-ol with pyrrolidin-3-ol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to install the ether linkage.

Methanone linkage : Employ a nucleophilic acyl substitution or Friedel-Crafts acylation to attach the bromopyridinyl group.

Optimization : Vary solvents (dichloromethane or 1,4-dioxane), catalyst loading (0.5–5 mol%), and temperature (80–140°C). Monitor yields via HPLC or TLC .

Q. How should purification and characterization be conducted to ensure high purity?

Methodological Answer :

- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 5:95 to 50:50 v/v) to separate intermediates. For final product, recrystallize from ethanol/water .

- Characterization :

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and binding affinity for target proteins?

Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Parameterize the compound’s 3D structure (generated via Gaussian09 using DFT/B3LYP/6-31G* basis set) .

- Reactivity prediction : Calculate Fukui indices or HOMO/LUMO gaps to identify nucleophilic/electrophilic sites. For example, the bromopyridinyl group may undergo SNAr reactions .

Q. What experimental strategies resolve contradictions in reported reaction yields for similar pyrrolidine derivatives?

Methodological Answer :

Q. How can spectroscopic data differentiate between regioisomers or stereochemical configurations?

Methodological Answer :

- NOESY NMR : Detect spatial proximity of pyrrolidine protons to pyridinyl substituents.

- X-ray crystallography : Resolve absolute configuration (e.g., tert-butyl sulfonyl groups in provide crystallinity).

- VCD (Vibrational Circular Dichroism) : Assign stereochemistry for chiral centers in the pyrrolidine ring .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.